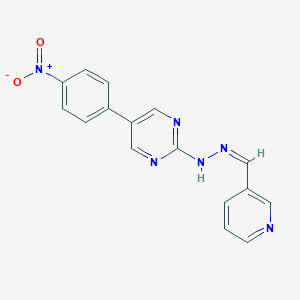
N'~2~,N'~6~-bis(2-methoxybenzylidene)-2,6-pyridinedicarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'~2~,N'~6~-bis(2-methoxybenzylidene)-2,6-pyridinedicarbohydrazide, also known as BMH-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMH-21 belongs to the class of hydrazones and has been reported to exhibit promising anticancer activity against a variety of cancer types.
作用机制
N'~2~,N'~6~-bis(2-methoxybenzylidene)-2,6-pyridinedicarbohydrazide exerts its anticancer effects by targeting the DNA damage response (DDR) pathway. DDR is a complex network of signaling pathways that are activated in response to DNA damage, and it plays a crucial role in maintaining genomic stability. This compound inhibits the activity of the DDR protein RAD51, which is essential for repairing DNA damage. Inhibition of RAD51 leads to the accumulation of DNA damage, which triggers the activation of the caspase cascade and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, which makes it an attractive candidate for cancer therapy. It has been reported to induce cell cycle arrest in cancer cells, which prevents their proliferation. This compound also inhibits the expression of various proteins that are involved in cancer progression, such as matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer cell invasion.
实验室实验的优点和局限性
N'~2~,N'~6~-bis(2-methoxybenzylidene)-2,6-pyridinedicarbohydrazide has several advantages for lab experiments. It is easy to synthesize and has high purity, which makes it suitable for in vitro and in vivo studies. This compound has been shown to have good stability in various solvents and under different pH conditions. However, one limitation of this compound is that it has poor water solubility, which can affect its bioavailability and efficacy in vivo.
未来方向
N'~2~,N'~6~-bis(2-methoxybenzylidene)-2,6-pyridinedicarbohydrazide has shown promising results in preclinical studies, and several research directions can be explored to further understand its therapeutic potential. One future direction could be to investigate the combination of this compound with other anticancer agents to enhance its efficacy. Another direction could be to develop this compound derivatives with improved water solubility and bioavailability. Additionally, more studies are needed to understand the pharmacokinetics and pharmacodynamics of this compound in vivo, which will help in the development of effective dosing regimens for clinical trials.
Conclusion:
In conclusion, this compound is a promising anticancer agent that has shown significant potential in preclinical studies. Its mechanism of action involves targeting the DDR pathway, which is critical for maintaining genomic stability. This compound has minimal toxicity in normal cells and inhibits cancer cell proliferation and invasion. Although this compound has some limitations, such as poor water solubility, several research directions can be explored to further understand its therapeutic potential.
合成方法
N'~2~,N'~6~-bis(2-methoxybenzylidene)-2,6-pyridinedicarbohydrazide can be synthesized by the condensation reaction of 2,6-pyridinedicarboxylic acid hydrazide with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields this compound as a yellow crystalline solid.
科学研究应用
N'~2~,N'~6~-bis(2-methoxybenzylidene)-2,6-pyridinedicarbohydrazide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, colon cancer, and pancreatic cancer cells. This compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade, which is a crucial pathway for cell death. This compound has also been reported to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis.
属性
分子式 |
C23H21N5O4 |
|---|---|
分子量 |
431.4 g/mol |
IUPAC 名称 |
2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C23H21N5O4/c1-31-20-12-5-3-8-16(20)14-24-27-22(29)18-10-7-11-19(26-18)23(30)28-25-15-17-9-4-6-13-21(17)32-2/h3-15H,1-2H3,(H,27,29)(H,28,30)/b24-14-,25-15- |
InChI 键 |
DINGXHCDCNNHOD-MQDDAKQZSA-N |
手性 SMILES |
COC1=CC=CC=C1/C=N\NC(=O)C2=NC(=CC=C2)C(=O)N/N=C\C3=CC=CC=C3OC |
SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=NC(=CC=C2)C(=O)NN=CC3=CC=CC=C3OC |
规范 SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=NC(=CC=C2)C(=O)NN=CC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)



![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)

![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)

![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)

